molecular formula C20H25NO5S2 B7832866 3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832866
M. Wt: 423.6 g/mol
InChI Key: APOYVZAOEILSGW-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a sulfonyl group, and a phenylpropylamino group attached to a tetrahydrothiophene ring

Preparation Methods

The synthesis of 3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring and the subsequent attachment of the methoxyphenyl, sulfonyl, and phenylpropylamino groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Tetrahydrothiophene Ring: This step often involves the cyclization of a suitable precursor molecule under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Introduction of the Sulfonyl Group: This step typically involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

    Addition of the Phenylpropylamino Group: This can be accomplished through nucleophilic substitution reactions using appropriate amine precursors.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions can include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

3-[(4-METHOXYPHENYL)SULFONYL]-4-[(3-PHENYLPROPYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents attached to the tetrahydrothiophene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)sulfonyl-1,1-dioxo-N-(3-phenylpropyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S2/c1-26-17-9-11-18(12-10-17)28(24,25)20-15-27(22,23)14-19(20)21-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-21H,5,8,13-15H2,1H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOYVZAOEILSGW-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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